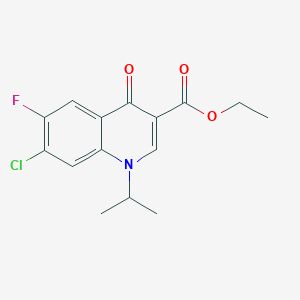

Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone derivative characterized by a quinoline core substituted with chlorine (position 7), fluorine (position 6), and an isopropyl group (position 1). The ethyl ester at position 3 enhances lipophilicity, influencing pharmacokinetic properties.

Properties

IUPAC Name |

ethyl 7-chloro-6-fluoro-4-oxo-1-propan-2-ylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFNO3/c1-4-21-15(20)10-7-18(8(2)3)13-6-11(16)12(17)5-9(13)14(10)19/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSNBXZAGPQLEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions

Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of Substituents: The chloro and fluoro groups are introduced via halogenation reactions. For instance, chlorination can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), while fluorination can be done using reagents like diethylaminosulfur trifluoride (DAST).

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The ethyl ester undergoes saponification or acid-catalyzed hydrolysis to yield the corresponding carboxylic acid derivative.

Key Observations :

-

Hydrolysis efficiency depends on the electron-withdrawing effects of adjacent substituents (Cl, F), which activate the ester carbonyl toward nucleophilic attack .

-

Acidic workup (HCl) precipitates the product, avoiding intermediate purification .

Functionalization at the 7-Chloro Position

The chlorine atom at position 7 is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Amination | NH<sub>3</sub>/Cu(I) catalyst at 120°C | 7-Amino derivative | |

| Methoxylation | NaOMe in DMSO at 100°C | 7-Methoxy analog |

Challenges :

-

Steric hindrance from the isopropyl group may slow NAS kinetics compared to smaller 1-alkyl substituents .

Cyclocondensation Reactions

The 4-oxo group participates in cyclization reactions to form fused heterocycles.

| Reagent | Product | Application | Source |

|---|---|---|---|

| Triethyl orthoformate | Pyrido[3,4-b]pyrazine derivatives | Anticancer agent precursors |

Mechanism :

-

The ketone reacts with orthoformate to form an enol ether intermediate, enabling cyclization with amines .

Stability Under Thermal and Acidic Conditions

The compound exhibits moderate stability:

| Condition | Observation | Source |

|---|---|---|

| 150°C in neat triethylorthoformate | Partial decomposition after 2 h | |

| 4N HCl at 100°C | Precipitates without degradation |

Comparative Reactivity with Analogues

The isopropyl group introduces distinct steric and electronic effects compared to ethyl or cyclopropyl substituents:

| Substituent | Hydrolysis Rate (Relative) | NAS Reactivity |

|---|---|---|

| 1-Ethyl | 1.0 | High |

| 1-Isopropyl | 0.7 | Moderate |

| 1-Cyclopropyl | 1.2 | Low |

Scientific Research Applications

Antibacterial Activity

Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives have demonstrated potent antibacterial activity against a range of gram-positive and gram-negative bacteria. Studies indicate that these compounds exhibit superior efficacy compared to traditional antibiotics, making them promising candidates for treating resistant bacterial infections .

Anticancer Properties

Research has highlighted the potential of quinoline derivatives, including this compound, in cancer therapy. These compounds have shown cytotoxic effects against various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest . Their ability to target specific molecular pathways involved in tumor growth makes them valuable in developing novel anticancer agents.

Antifungal Activity

Recent studies have also explored the antifungal properties of this compound. It has been found effective against several fungal strains, indicating its potential use in treating fungal infections that are often difficult to manage with conventional antifungal medications .

Synthesis of Novel Derivatives

The synthesis of this compound provides a platform for creating novel derivatives with enhanced biological activities. Various synthetic routes have been developed to modify its structure, resulting in compounds with improved pharmacological profiles .

Drug Development

The compound serves as a lead structure for drug development initiatives aimed at creating new therapeutic agents. Its structural features allow for modifications that can enhance solubility, bioavailability, and specificity towards biological targets .

Case Study: Antibacterial Efficacy

In a comparative study, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like ciprofloxacin, showcasing its potential as an effective antibacterial agent .

Case Study: Anticancer Activity

Another study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The treatment resulted in a marked decrease in cell viability and induced apoptosis through the activation of caspase pathways. This suggests that the compound could be further developed into a therapeutic agent for breast cancer treatment .

Data Table: Summary of Biological Activities

| Activity | Effectiveness | Target Pathogens/Cells |

|---|---|---|

| Antibacterial | High potency against gram-positive & gram-negative bacteria | Staphylococcus aureus, Escherichia coli |

| Anticancer | Induces apoptosis in cancer cells | MCF-7 (breast cancer) |

| Antifungal | Effective against multiple fungal strains | Various pathogenic fungi |

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of DNA, ultimately leading to bacterial cell death. This mechanism is similar to other quinolone antibiotics, making it effective against a broad range of bacterial pathogens.

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

Substituent Variations on the Quinoline Core

Modifications at positions 6, 7, and 8 influence antibacterial spectrum and synthetic pathways:

Key Observations :

- Nitro groups (position 8) are precursors for carboxylic acid derivatives, critical for final drug formulations .

- Azepane amino substituents expand activity against resistant strains by modifying target enzyme interactions .

Data Tables

Table 1: Thermal and Physical Properties

| Compound | Melting Point (°C/K) | Predicted pKa | Molecular Weight |

|---|---|---|---|

| Ethyl 7-chloro-1-cyclopropyl-6-fluoro... | 438 K | - | 354.72 |

| Ethyl 7-chloro-6-fluoro-1-(prop-2-yn-1-yl)... | 216–220°C | -1.17 | 307.7 |

| Target compound (hypothetical) | Not reported | ~-1.5 (est.) | 341.77 |

Biological Activity

Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C13H12ClFNO3

- Molecular Weight : 297.71 g/mol

- CAS Number : 68077-26-9

- IUPAC Name : Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxoquinoline-3-carboxylate

This compound exhibits its biological activity primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism is similar to that of fluoroquinolone antibiotics, which have been widely used to treat bacterial infections.

Antibacterial Activity

Research indicates that this compound has significant antibacterial properties. A study comparing various derivatives of quinolone compounds revealed that ethyl 7-chloro-6-fluoro derivatives showed potent activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Comparative Antibacterial Efficacy

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Ethyl 7-Chloro-6-Fluoro Compound | 0.5 | E. coli |

| Ciprofloxacin | 0.25 | P. aeruginosa |

| Norfloxacin | 1 | E. coli |

Antiviral Activity

Additionally, ethyl 7-chloro-6-fluoro compounds have shown promise as antiviral agents, particularly against HIV. Research has indicated that certain derivatives exhibit inhibitory effects on HIV integrase, an essential enzyme for viral replication. The IC50 values for these compounds were found to be below 5 µM, indicating significant antiviral potential .

Case Studies

-

Study on Antibacterial Properties :

A study published in the Journal of Antibiotics examined the antibacterial activity of various quinolone derivatives, including ethyl 7-chloro-6-fluoro compounds. The results indicated that these compounds had superior activity against resistant strains of bacteria compared to traditional antibiotics . -

Antiviral Research :

In a recent investigation into HIV integrase inhibitors, ethyl 7-chloro derivatives were synthesized and tested for their ability to inhibit viral replication in cell cultures. The findings suggested that these compounds could serve as lead candidates for further development as antiviral drugs .

Synthesis Methods

The synthesis of ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxoquinoline involves multiple steps starting from readily available aniline derivatives and malonic acid esters. The general synthetic route includes:

Q & A

Q. What are the key synthetic routes for Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate?

The compound is typically synthesized via nucleophilic substitution and cyclization reactions. A common intermediate, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, undergoes alkylation with isopropyl groups under controlled conditions. Solvent choice (e.g., DMSO) and additives like Bu₄NI significantly influence regioselectivity and by-product formation . For example, heating the ethoxy precursor in DMSO yields N-alkylated derivatives alongside hydroxylated by-products, requiring chromatographic separation .

Q. How is X-ray crystallography applied to determine the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving molecular geometry and intermolecular interactions. The SHELX program suite (e.g., SHELXL97) is widely used for refinement, leveraging high-resolution data to model atomic positions and thermal parameters. For instance, studies on analogous quinolones reveal planar pyridinone rings and dihedral angles (e.g., 5.77° between pyridine and benzene rings), validated via hydrogen-bonding networks (N–H⋯O, O–H⋯O) .

Q. What spectroscopic methods are used for structural elucidation?

- 1H/13C NMR : Assigns substituent positions (e.g., fluorine and chlorine chemical shifts).

- IR Spectroscopy : Confirms functional groups like C=O (1700–1750 cm⁻¹) and OH/NH stretches.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., loss of ethyl groups) .

Advanced Research Questions

Q. How does solvent choice influence the regioselectivity of ethylation in the synthesis?

Polar aprotic solvents (e.g., DMSO) favor N-alkylation over O-alkylation due to enhanced nucleophilicity of the quinoline nitrogen. In contrast, protic solvents may stabilize competing intermediates, leading to hydroxylated by-products. For example, Bu₄NI in DMSO increases N-alkylation efficiency by acting as a phase-transfer catalyst .

Q. What intermolecular interactions stabilize the crystal packing of this compound?

Crystal packing is governed by weak interactions:

Q. How to address discrepancies in reaction outcomes when varying reducing agents?

Contradictions arise from reductant-specific pathways. For example:

- Stannous chloride (SnCl₂) in HCl reduces nitro groups to amines without ester hydrolysis.

- Ethanol under reflux promotes ester cleavage, yielding carboxylic acid derivatives.

Methodological adjustments, such as temperature control or catalyst selection (e.g., Pd/C for selective hydrogenation), can mitigate side reactions .

7. Strategies for improving yield in tricyclic derivatives synthesis.

Tricyclic analogs (e.g., thiazetoquinolines) require precise regioselectivity during cyclization. Key steps include:

- Ring-closing reactions with thioureas or azides under anhydrous conditions.

- Microwave-assisted synthesis to accelerate kinetics and reduce decomposition .

Q. How to assess antimicrobial activity of quinoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.